An In-depth Technical Guide to the Chemical Properties of 1,1,2-Trifluoroethane
An In-depth Technical Guide to the Chemical Properties of 1,1,2-Trifluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,2-Trifluoroethane, also known as HFC-143, is a hydrofluorocarbon (HFC) with the chemical formula C₂H₃F₃. It is a colorless gas at room temperature and an isomer of the more commonly known 1,1,1-trifluoroethane. As a member of the HFC family, it has seen use in applications where chlorofluorocarbons (CFCs) were previously employed. This technical guide provides a comprehensive overview of its core chemical properties, including its physical and thermodynamic characteristics, synthesis, reactivity, and analytical methodologies. The information is tailored for professionals in research, science, and drug development who require a detailed understanding of this compound.
Chemical Structure and Identification
The molecular structure of 1,1,2-trifluoroethane consists of a two-carbon backbone with three fluorine atoms and three hydrogen atoms. Its systematic IUPAC name is 1,1,2-trifluoroethane.
Caption: 2D Chemical Structure of 1,1,2-Trifluoroethane.
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of 1,1,2-trifluoroethane.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂H₃F₃ | --INVALID-LINK-- |
| Molecular Weight | 84.04 g/mol | --INVALID-LINK-- |
| CAS Number | 430-66-0 | --INVALID-LINK-- |
| Appearance | Colorless gas | --INVALID-LINK-- |
| Boiling Point | 5 °C (278 K) | --INVALID-LINK-- |
| Melting Point | -84 °C (189 K) | --INVALID-LINK-- |
| Density (Liquid) | 1.073 g/cm³ | --INVALID-LINK-- |
| Global Warming Potential (100-year) | 397 | --INVALID-LINK-- |
Table 2: Thermodynamic Properties
| Property | Value | Unit | Source |
| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -691.00 ± 10.00 | kJ/mol | --INVALID-LINK-- |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -620.91 | kJ/mol | --INVALID-LINK-- |
| Enthalpy of Fusion (ΔfusH°) | 6.65 | kJ/mol | --INVALID-LINK-- |
| Enthalpy of Vaporization (ΔvapH°) | 17.21 | kJ/mol | --INVALID-LINK-- |
| Critical Temperature (Tc) | 424 K | K | --INVALID-LINK-- |
| Critical Pressure (Pc) | 3168.3 | kPa | --INVALID-LINK-- |
| Critical Density (ρc) | 400 | kg/m ³ | --INVALID-LINK-- |
Synthesis of 1,1,2-Trifluoroethane
A common method for the synthesis of 1,1,2-trifluoroethane involves a two-step gas-phase catalytic reaction.[1]
Caption: Gas-phase catalytic synthesis of 1,1,2-trifluoroethane.[1]
Reactivity and Decomposition
While generally stable, 1,1,2-trifluoroethane can undergo thermal decomposition at high temperatures. The exact mechanism for 1,1,2-trifluoroethane is not extensively detailed in the provided search results, but by analogy to similar hydrofluorocarbons, decomposition likely proceeds via the elimination of hydrogen fluoride (HF) to form fluoroalkenes. For instance, the thermal decomposition of the related compound 1,1,2-trifluoro-1,2-dichloroethane involves dehydrochlorination and dehydrofluorination.
Metabolism in Biological Systems
Caption: Postulated metabolic pathway of 1,1,2-trifluoroethane based on related HFCs.
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization of chemical compounds. Below are methodologies for key analytical techniques, based on standard practices for related fluorinated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure and purity of 1,1,2-trifluoroethane. Both ¹H and ¹⁹F NMR are crucial.
Methodology:
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Sample Preparation: A sample of 1,1,2-trifluoroethane is dissolved in a deuterated solvent (e.g., deuterated acetone) in a 5 mm NMR tube.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.
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¹⁹F NMR Parameters:
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Frequency: Observe at the appropriate frequency for the given field strength.
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Pulse Sequence: A standard single-pulse experiment is typically sufficient.
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Decoupling: Both proton-coupled and decoupled spectra are acquired to observe H-F coupling constants.
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Relaxation Delay: A delay of 2-5 seconds is used to ensure full relaxation.
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Referencing: The chemical shifts are referenced to an internal or external standard, such as CFCl₃ at 0 ppm.
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Data Processing: The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. The resulting spectrum is phased and baseline corrected.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate 1,1,2-trifluoroethane from impurities and to confirm its molecular weight and fragmentation pattern.
Methodology:
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Sample Introduction: A gaseous sample is introduced into the GC system via a gas-tight syringe or a gas sampling valve.
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Instrumentation: A gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight).
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GC Conditions:
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Column: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS), is often suitable.
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Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
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Inlet: Split/splitless injector, with a split ratio appropriate for the sample concentration.
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Oven Temperature Program: An initial temperature of around 40-50°C held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of approximately 250-300°C.
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MS Conditions:
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Ionization: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from a low m/z (e.g., 30) to a value above the molecular weight (e.g., 100-150 amu).
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Temperatures: Ion source and transfer line temperatures are typically set around 230°C and 280°C, respectively.
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Data Analysis: The resulting chromatogram is analyzed to determine the retention time of 1,1,2-trifluoroethane. The mass spectrum corresponding to this peak is compared with library spectra for identification.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups and vibrational modes of the 1,1,2-trifluoroethane molecule.
Methodology:
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Sample Preparation: The gaseous sample is introduced into a gas cell with a defined path length (e.g., 10 cm). The cell is equipped with windows transparent to infrared radiation (e.g., KBr or NaCl).
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Instrumentation: A Fourier-transform infrared spectrometer.
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Data Acquisition:
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A background spectrum is first collected with the gas cell evacuated or filled with a non-absorbing gas like dry nitrogen.
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The sample is then introduced into the cell, and the sample spectrum is recorded.
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The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.
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Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.
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Resolution: A resolution of 2-4 cm⁻¹ is generally sufficient for routine identification.
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Data Analysis: The positions and intensities of the absorption bands in the spectrum are correlated with the characteristic vibrational frequencies of the C-H, C-C, and C-F bonds in the molecule.
Safety and Handling
1,1,2-Trifluoroethane is a flammable gas and can form explosive mixtures with air. It should be handled in a well-ventilated area, away from ignition sources. As with other HFCs, inhalation of high concentrations can lead to dizziness, headache, and in extreme cases, cardiac arrhythmias. Personal protective equipment, including safety goggles and gloves, should be worn when handling the liquefied gas to prevent frostbite.
Caption: Key safety precautions for handling 1,1,2-trifluoroethane.
Conclusion
1,1,2-Trifluoroethane is a hydrofluorocarbon with a distinct set of chemical and physical properties. This guide has provided a detailed overview of its structure, synthesis, reactivity, and analytical characterization. For researchers, scientists, and drug development professionals, a thorough understanding of these properties, along with appropriate safety and handling procedures, is essential for its effective and safe use in various applications. The provided experimental methodologies, while based on standard practices for related compounds, offer a solid foundation for developing specific analytical protocols for 1,1,2-trifluoroethane.
References
- 1. CN111116304B - Method for synthesizing 1, 2-difluoroethane and 1,1, 2-trifluoroethane - Google Patents [patents.google.com]
- 2. The minimal metabolism of inhaled 1,1,1,2-tetrafluoroethane to trifluoroacetic acid in man as determined by high sensitivity 19F nuclear magnetic resonance spectroscopy of urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic fate and disposition of 1,1,1,2-tetrafluoroethane (HFC134a) in rat following a single exposure by inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
